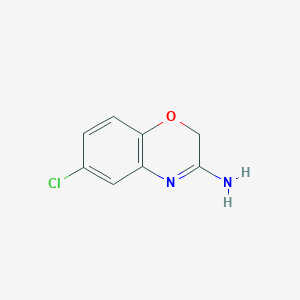

6-Chloro-2H-1,4-benzoxazin-3-amine

Description

Overview of Benzoxazine (B1645224) Chemistry and its Significance in Research

Benzoxazines are a class of heterocyclic compounds characterized by a bicyclic system where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. ijpsjournal.com The various isomers depend on the placement of the oxygen and nitrogen atoms within the oxazine ring and the location of the double bond. wikipedia.org These compounds are notable for their versatility and have garnered significant attention in medicinal chemistry and materials science. nih.govmdpi.com

In the realm of medicinal chemistry, the benzoxazine scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds. nih.gov Derivatives of benzoxazine have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer properties. nih.govnih.gov This has spurred extensive research into designing and synthesizing novel benzoxazine derivatives as potential therapeutic agents. nih.gov

In materials science, benzoxazines are utilized as monomers for the production of high-performance polymers known as polybenzoxazines. wikipedia.orgmdpi.com These thermosetting resins are recognized for their exceptional thermal stability, low water absorption, minimal shrinkage during curing, and excellent mechanical properties. mdpi.com The molecular design flexibility of benzoxazine monomers allows for the creation of polymers with tailored properties for various applications. researchgate.net

Structural Framework of 6-Chloro-2H-1,4-benzoxazin-3-amine

The chemical compound this compound is a derivative of the 1,4-benzoxazine core. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom substituted at the 6-position of the benzene ring and an amine group at the 3-position of the oxazine ring.

Below is a table summarizing the key structural and physicochemical properties of a closely related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, which provides context for the structural class.

| Property | Value |

| IUPAC Name | 6-chloro-4H-1,4-benzoxazin-3-one nih.gov |

| Molecular Formula | C₈H₆ClNO₂ nih.govechemi.com |

| Molecular Weight | 183.59 g/mol nih.gov |

| CAS Number | 7652-29-1 echemi.comchemspider.com |

| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)Cl nih.gov |

Historical Perspectives on 1,4-Benzoxazine Synthesis and Related Applications in Chemical Biology

The first recorded discovery of 1,4-benzoxazine compounds dates back to 1959. benthamdirect.com Since then, these compounds have captivated the interest of chemists due to their distinct physiological activities, leading to extensive studies on their synthesis and applications. benthamdirect.com

Historically, the synthesis of 1,4-benzoxazines has been approached through various methods. Traditional methods, however, often presented challenges such as complex procedures, harsh reaction conditions, and low yields. benthamdirect.com This has driven a continuous effort to develop new and more efficient synthetic routes. benthamdirect.com

A significant breakthrough in the synthesis of 1,4-benzoxazine derivatives was the development of a Pd(II)-catalyzed intramolecular etherification of aryl halides. researchgate.net More recent advancements include methods starting from 2-aminophenol (B121084), which are noted for their atom and step efficiency. researchgate.net For instance, the reaction of 2-aminophenol with chloroacetic acid is a key step in producing 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, a precursor for further derivatization. ijpsjournal.com Another innovative approach involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization, which yields 3,4-dihydro-1,4-benzoxazine derivatives with high efficiency. nih.gov

In the context of chemical biology, 1,4-benzoxazinones, a class to which the parent structure of the title compound belongs, have been a focus of research since the initial isolation of naturally occurring examples like DIBOA and DIMBOA. nih.gov These natural products and their synthetic derivatives have demonstrated a range of biological activities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. nih.gov This has led to their investigation as potential leads for natural herbicide models and in the development of pharmaceuticals. nih.gov The versatility of the benzoxazinone (B8607429) skeleton, combined with its relative chemical simplicity and accessibility, makes it a promising source of naturally derived bioactive compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

78025-25-9 |

|---|---|

Molecular Formula |

C8H7ClN2O |

Molecular Weight |

182.61 g/mol |

IUPAC Name |

6-chloro-2H-1,4-benzoxazin-3-amine |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2,(H2,10,11) |

InChI Key |

DDACRSJCPWTGBY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC2=C(O1)C=CC(=C2)Cl)N |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 6 Chloro 2h 1,4 Benzoxazin 3 Amine and Its Analogues

De Novo Synthesis of the 1,4-Benzoxazine Core Structure

The de novo synthesis of the 1,4-benzoxazine ring is a well-established field, with several robust methods available for constructing the 2H-1,4-benzoxazin-3(4H)-one backbone. These methods are adaptable for producing a wide array of substituted analogues.

A notable and effective method for the synthesis of substituted 1,4-benzoxazinones is through the Smiles rearrangement. researchgate.netresearchgate.net This approach involves an intramolecular nucleophilic aromatic substitution. In a typical procedure, N-substituted 2-chloroacetamides are reacted with substituted 2-chlorophenols in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethylformamide (DMF) under reflux conditions. researchgate.netnih.gov This method has proven to be efficient for preparing various 2H-1,4-benzoxazin-3(4H)-ones, including sterically hindered molecules, with yields ranging from 45% to 90%. nih.gov

The synthesis is generally a two-step process where a primary amine is first reacted with chloroacetyl chloride to form an N-substituted 2-chloroacetamide (B119443). nih.gov This intermediate then reacts with a substituted 2-chlorophenol, undergoing an initial O-alkylation, followed by the base-mediated Smiles rearrangement to yield the cyclized benzoxazinone (B8607429) product. nih.gov This synthetic route has been successfully applied to produce 4,7-disubstituted-2H-benzo[b] researchgate.netnih.gov-oxazin-3(4H)-ones, which were evaluated for biological activity. ekb.eg

Table 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement

| Starting Materials | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-substituted 2-chloroacetamide, substituted 2-chlorophenols | Cs₂CO₃ / DMF | Reflux | Substituted 1,4-benzoxazinones | Excellent | researchgate.net |

| Primary amine, chloroacetyl chloride, 2-chlorophenol | K₂CO₃, then Cs₂CO₃ / DMF | Stepwise, reflux | 2H-1,4-benzoxazin-3(4H)-ones | 45-90% | nih.gov |

| 2-chloro-4-methylphenol, N-benzyl-2-chloroacetamide | K₂CO₃ / CH₃CN, then Cs₂CO₃ / DMF | Stepwise, reflux | 7-methyl-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | 68% | researchgate.net |

To improve synthetic efficiency, one-pot and cascade reactions have been developed for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. These protocols combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and often reducing reaction times and simplifying purification. A prominent example is the copper-catalyzed one-pot cascade synthesis from o-halophenols and 2-halo-amides. acs.orgorganic-chemistry.org This method allows for the convenient synthesis of benzoxazinones with diverse substituents in good to excellent yields. acs.org

These cascade reactions typically involve an initial nucleophilic substitution followed by an intramolecular coupling cyclization. nih.govchemimpex.com Ligand-free, copper-catalyzed cascade reactions have also been developed, which address issues such as the cost of noble metals and ligands, providing a practical advantage over previous methods. These one-pot syntheses offer a broad substrate scope and are attractive for the efficient preparation of biologically interesting molecules. nih.gov

Copper(I) catalysts, particularly copper(I) iodide (CuI), are pivotal in many modern syntheses of the 1,4-benzoxazine core. acs.org These catalysts facilitate the key intramolecular C-N or C-O bond-forming cyclization step, which is often an Ullmann-type coupling reaction. An efficient method involves the reaction of 2-halophenols with 2-chloroacetamides in the presence of a CuI catalyst and a base like cesium carbonate. nih.govchemimpex.com

The reaction proceeds via an initial nucleophilic substitution of the phenol (B47542) onto the chloroacetamide, followed by the CuI-catalyzed intramolecular cyclization to form the benzoxazinone ring. nih.govchemimpex.com This protocol is noted for its simple reaction conditions, short reaction times, and broad substrate applicability. nih.gov The use of copper catalysis is superior to many older methods due to the use of readily available starting materials and inexpensive reagents. Various ligands, such as 1,10-phenanthroline (B135089), can be used, although ligand-free systems have also been shown to be effective.

Table 2: Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

| Reactants | Catalyst/Base/Solvent | Method | Key Features | Reference |

|---|---|---|---|---|

| o-Halophenols, 2-Halo-amides | CuI / Base | One-pot cascade | Good to excellent yields, diverse substituents | acs.org |

| 2-Halophenols, 2-Chloroacetamides | CuI / Cs₂CO₃ / DMSO | One-pot, Microwave | Short reaction time (10 min), broad scope | nih.govchemimpex.com |

| 2-Halophenols, Chloroacetamides | Copper / Base | Ligand-free cascade | Avoids noble metals/ligands, practical | |

| 2-Halophenols, Acetamides | CuI, 1,10-phenanthroline / Cs₂CO₃ / Dioxane | Ullmann-type coupling | Inexpensive reagents, operational simplicity |

Synthetic Routes to Halogenated 1,4-Benzoxazine Derivatives

The synthesis of the target compound, 6-Chloro-2H-1,4-benzoxazin-3-amine, requires the introduction of a chlorine atom at the C6 position of the benzoxazine (B1645224) ring. This is typically achieved by using a correspondingly halogenated precursor. The synthetic methods described above, such as the Smiles rearrangement and copper-catalyzed cyclizations, are well-suited for this purpose.

For instance, the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be accomplished by reacting 2-amino-4-chlorophenol (B47367) with chloroacetyl chloride. Alternatively, a one-pot reaction between 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide and potassium carbonate in DMF yields the desired 6-chloro-2H-1,4-benzoxazin-3(4H)-one. nih.gov The position of the halogen on the final heterocyclic scaffold is dictated by its position on the initial phenol or aniline (B41778) ring. Therefore, starting with 4-substituted phenols generally leads to 6-substituted benzoxazinones.

Functionalization and Derivatization of this compound and its Related Scaffolds

Further diversity in the 1,4-benzoxazine scaffold can be achieved through functionalization, particularly at the N4 position of the ring.

The nitrogen atom at the 4-position of the 2H-1,4-benzoxazin-3(4H)-one ring is a common site for modification to modulate the physicochemical and biological properties of the molecule. These modifications can be introduced in two primary ways:

From the Start: As part of the initial synthesis, using a pre-functionalized primary amine to create the N-substituted 2-chloroacetamide intermediate for a Smiles rearrangement, or using a primary amine in a copper-catalyzed one-pot reaction. researchgate.netnih.gov This allows for the direct incorporation of a wide variety of alkyl and aryl groups at the N4 position.

Post-Cyclization: Through N-alkylation or N-arylation of a pre-formed 2H-1,4-benzoxazin-3(4H)-one. For example, the parent benzoxazinone can be N-alkylated using reagents like ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to introduce an ester functional group at the N4 position. acs.org

These N4-modifications are crucial for exploring structure-activity relationships, as demonstrated in studies where various alkyl or aryl halides were reacted with the benzoxazinone intermediate to produce a library of compounds for biological screening. ekb.eg

In-depth Analysis of this compound Reveals Scientific Data Gap

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific chemical compound This compound . While extensive information is available for its structural analog, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the requested 3-amino variant is not described in the current body of scientific literature.

This absence of data prevents the creation of a scientifically accurate article detailing the synthetic strategies, structure-activity relationships, and derivatization for biological probes specifically for this compound. Key information, including established synthetic routes from precursors or the conversion of the more common 3-oxo analog to the 3-amine, is not available. Consequently, any discussion on the introduction of substituents for structure-activity relationship (SAR) studies or the specific derivatization for creating biological probes would be purely speculative and would not meet the required standards of scientific accuracy.

Research into the broader family of benzoxazines shows that the 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a well-documented and commercially available compound. sigmaaldrich.comnih.govnih.gov It serves as a common starting point for the synthesis of a wide array of derivatives. nih.govnih.gov Studies on these related compounds demonstrate that modifications at various positions on the benzoxazine ring system are crucial for their biological activities, which span from potential neuroprotective agents to anti-inflammatory and herbicidal properties. nih.gov

However, without a documented method to produce this compound, the specific explorations of its chemical and biological properties as requested cannot be conducted. Therefore, the article as outlined cannot be generated at this time.

Iii. Advanced Spectroscopic and Structural Characterization of 6 Chloro 2h 1,4 Benzoxazin 3 Amine and Its Derivatives

Confirmation of Molecular Architecture via High-Resolution Spectroscopy

Spectroscopic methods are fundamental in verifying the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure. While specific experimental spectra for 6-Chloro-2H-1,4-benzoxazin-3-amine are not widely published, data from its close analogue, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, and related benzoxazine (B1645224) structures provide a clear blueprint for its characterization.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of a compound like this compound, one would expect to see distinct signals corresponding to the aromatic protons, the CH₂ group in the oxazine (B8389632) ring, and the protons of the amine (NH₂) and amide (NH) groups. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm, with their splitting pattern determined by their positions relative to the chlorine atom and the fused ring system. The CH₂ protons would likely appear as a singlet around δ 4.5-5.0 ppm. The NH and NH₂ protons would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the 6-chloro-1,4-benzoxazine core, characteristic signals for the aromatic carbons would be observed between δ 110-150 ppm. The carbon atom bonded to chlorine (C-6) would have a distinct chemical shift, as would the carbons adjacent to the oxygen and nitrogen atoms of the heterocyclic ring. The methylene (B1212753) carbon (C-2) would typically resonate around δ 65-75 ppm, while the carbonyl-like carbon (C-3) would be found further downfield. Studies on related 4H-3,1-benzoxazin-4-ones have been used to differentiate them from their acylaminobenzoic acid precursors based on characteristic J(CH) coupling interactions in the carbonyl region nih.gov.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the related ketone, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the molecular formula is C₈H₆ClNO₂, corresponding to a molecular weight of approximately 183.59 g/mol . nih.gov The high-resolution mass spectrum would show a monoisotopic mass of 183.0087 Da. nih.gov The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

For this compound (C₈H₈ClN₃O), the calculated molecular weight is higher due to the replacement of the carbonyl oxygen with an amine and an additional proton. The fragmentation pattern under electron ionization would likely involve the characteristic loss of small neutral molecules and radicals, providing further structural clues.

Table 1: Spectroscopic Data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

| Technique | Data Type | Observed Value | Reference |

| Mass Spectrometry | Molecular Weight | 183.59 g/mol | nih.gov |

| Mass Spectrometry | Monoisotopic Mass | 183.0087061 Da | nih.gov |

| Infrared Spectroscopy | Melting Point | 215-219 °C | sigmaaldrich.com |

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. Key expected vibrations include:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amine (NH₂) and amide (NH) groups.

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the CH₂ group just below 3000 cm⁻¹.

C=N Stretching: A band in the 1600-1650 cm⁻¹ region for the imine functionality at the C-3 position.

C-O Stretching: A strong band for the ether linkage (Ar-O-CH₂) typically found in the 1200-1250 cm⁻¹ region.

C-Cl Stretching: A vibration in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of the chloro-substituent.

Data for the related ketone, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, shows a characteristic amide C=O stretching frequency, which would be absent in the amine derivative and replaced by C=N stretching vibrations. nih.govsigmaaldrich.com

X-ray Crystallography of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one and Related Structures

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one has been determined, offering critical insights into the conformation of the 1,4-benzoxazine ring and the nature of intermolecular forces that govern its crystal packing. nih.gov

The 1,4-benzoxazine scaffold is not planar. In the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic oxazine ring adopts a non-planar conformation. nih.gov Specifically, it is described as being close to a screw boat conformation. nih.gov This is characterized by two atoms of the ring being significantly displaced from the plane formed by the other four. In this structure, atoms C1 and C2 are out of the plane of the remaining four atoms by 0.301 Å and 0.635 Å, respectively. nih.gov This adoption of a screw boat or, in other related systems, a half-chair conformation, serves to minimize steric strain within the ring. nih.govnstda.or.th This conformational preference is a common feature in various benzoxazine derivatives. nih.govresearchgate.net

The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. For 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the dominant interaction is intermolecular hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule acts as the acceptor. nih.gov This specific N—H···O hydrogen bonding links the molecules into infinite one-dimensional chains that propagate along the b-axis of the crystal lattice. nih.gov

Table 2: Crystallographic Data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₈H₆ClNO₂ | nih.gov |

| Molecular Weight | 183.59 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 4.5359 (6) | nih.gov |

| b (Å) | 7.700 (1) | nih.gov |

| c (Å) | 21.281 (3) | nih.gov |

| V (ų) | 743.28 (17) | nih.gov |

| Z | 4 | nih.gov |

| Ring Conformation | Screw Boat | nih.gov |

| Primary Interaction | N—H···O Hydrogen Bonds | nih.gov |

Iv. Computational and Theoretical Investigations of 6 Chloro 2h 1,4 Benzoxazin 3 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to understand reaction mechanisms and the electronic properties of molecules like 1,4-benzoxazine derivatives.

Recent research has utilized DFT calculations to explore the synthesis and structural features of new 1,4-benzoxazine derivatives. For instance, the synthesis of two new 1,4-benzoxazine derivatives was characterized using X-ray diffraction, and the energetic aspects of the observed intermolecular interactions, such as π–π and CH–π interactions, were studied using DFT at the PBE0-D3/def2-TZVP level of theory. researchgate.net Such studies provide a fundamental understanding of the stability and solid-state packing of these compounds.

Furthermore, DFT calculations are instrumental in elucidating reaction pathways. The construction of the 1,4-benzoxazine scaffold through the oxidation of 2-aminophenol (B121084) and subsequent reaction with an enamine involves a highly reactive o-quinonimine intermediate. researchgate.net DFT studies can model the energetics of such intermediates and transition states, offering insights into the reaction kinetics and helping to optimize reaction conditions for improved yields and selectivity.

The electronic properties of benzoxazole (B165842) derivatives, which share structural similarities with benzoxazines, have also been investigated using DFT. Calculations at the DFT/B3LYP/6-311++G(d,p) level of theory have been used to determine the electronic properties of these molecules, which are crucial for understanding their reactivity and potential as anti-cancer agents. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Benzoxazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired biological effect.

Several QSAR studies have been conducted on 1,4-benzoxazine derivatives to model their various biological activities. For example, a study on the antimicrobial properties of 111 natural and synthetic 1,4-benzoxazin-3-ones established QSAR models that revealed different structural requirements for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov The models, which showed good predictive power, frequently selected shape, VolSurf, and H-bonding property descriptors as being important for activity. nih.gov Based on these models, new lead compounds with the 1,4-benzoxazin-3-one scaffold were designed in silico, with some predicted to be significantly more active than existing compounds. nih.gov

Another QSAR study focused on the electrooxidation half-wave potentials of 40 benzoxazine (B1645224) derivatives, a property that can be related to their biotransformation and biological activity. nih.govresearchgate.netnih.gov Both multiple linear regression (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing superior predictive power. researchgate.netnih.gov The most important molecular descriptors identified were the relative number of H atoms, HOMO energy, maximum electrophilic reaction index for the N atom, partial positive surface area, and the maximum valency of the C atom. researchgate.netnih.gov

The table below summarizes key findings from a representative QSAR study on benzoxazine derivatives.

| Model Type | Key Descriptors | Statistical Significance (Q²) | Application |

| MLR | Relative number of H atoms, HOMO energy, Max. electrophilic reaction index for N atom, Partial positive surface area, Max. valency of C atom | 0.920 | Prediction of electrooxidation half-wave potentials |

| ANN | Relative number of H atoms, HOMO energy, Max. electrophilic reaction index for N atom, Partial positive surface area, Max. valency of C atom | 0.949 | Prediction of electrooxidation half-wave potentials |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

For 1,4-benzoxazine derivatives, molecular docking studies have been crucial in elucidating their potential mechanisms of action for various biological activities, particularly as antimicrobial agents. For instance, in a study of newly synthesized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, molecular docking was used to investigate their binding to the E. coli DNA gyrase enzyme. ijpsjournal.com The results showed that several compounds had strong binding affinities, with compound 4d exhibiting the strongest interaction. ijpsjournal.com The analysis of binding interactions with key amino acid residues in the active site provides a rationale for the observed antimicrobial activity and guides further optimization of the compounds. ijpsjournal.com

Similarly, molecular docking studies of other benzoxazine and related heterocyclic derivatives have been performed against various biological targets. For example, docking simulations of 2-substituted benzoxazole derivatives against DNA gyrase suggested that their antibacterial activity is linked to the inhibition of this enzyme. nih.gov In another study, novel 1,4-benzodioxane (B1196944) derivatives were designed and synthesized as inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis. nih.gov Computational docking studies confirmed that the most active compound interacted with key residues in the active site of FabH. nih.gov

The following table presents a selection of molecular docking studies on 1,4-benzoxazine and related derivatives, highlighting the target and key findings.

| Compound Class | Biological Target | Key Findings |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | E. coli DNA gyrase | Compound 4d showed the strongest binding affinity, providing a basis for its antimicrobial activity. ijpsjournal.com |

| 2-substituted benzoxazole derivatives | DNA gyrase | Antibacterial activity is likely due to the inhibition of DNA gyrase. nih.gov |

| 1,4-benzodioxane derivatives | FabH | The most potent compound showed strong interaction with key residues in the FabH active site. nih.gov |

| 2-Chloro-8-methoxy-3-aryl- researchgate.netnih.govbenzoxazine derivatives | Bacterial gyrase enzyme | Docking was performed against the ATP-binding domain, with novobiocin (B609625) as a reference. uobaghdad.edu.iqresearchgate.net |

Pharmacophore Modeling for 1,4-Benzoxazine Scaffolds in Biological Systems

Pharmacophore modeling is a technique used in computational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov This model can then be used to screen large databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active.

For the 1,4-benzoxazine scaffold, pharmacophore modeling can be a powerful tool for discovering novel derivatives with desired biological activities. Although specific pharmacophore models for "6-Chloro-2H-1,4-benzoxazin-3-amine" are not extensively detailed in the available literature, the principles of this approach are widely applied to similar heterocyclic systems.

For example, a pharmacophore-based virtual screening was used to identify a novel DNA gyrase B inhibitor with a benzoxazine acetamide (B32628) scaffold. acs.org A 3D pharmacophore model was constructed based on the known interactions of inhibitors with the enzyme's active site. This model, consisting of features like hydrophobic groups and hydrogen bond donors/acceptors, was then used to screen for new potential inhibitors. acs.org

Similarly, pharmacophore models have been developed for 1,4-benzothiazine derivatives, which are structurally related to benzoxazines, for the treatment of colorectal cancer. nih.gov These models, combined with 3D-QSAR and molecular docking, helped to identify the key structural features required for potent inhibition of Interleukin-6, a target in colon cancer. nih.gov

The general approach to pharmacophore modeling for a scaffold like 1,4-benzoxazine would involve the following steps:

Selection of a set of active compounds: A group of 1,4-benzoxazine derivatives with known biological activity against a specific target is chosen.

Conformational analysis: The possible 3D conformations of these molecules are generated.

Feature identification: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for activity are identified.

Pharmacophore generation: A 3D model representing the spatial arrangement of these features is created.

Validation and screening: The model is validated for its ability to distinguish active from inactive compounds and then used to screen virtual libraries for new hits.

This approach allows for the rational design of new 1,4-benzoxazine derivatives with potentially enhanced biological activity.

V. in Vitro Biological Activity and Mechanistic Studies of 6 Chloro 2h 1,4 Benzoxazin 3 Amine and Its Analogues

Antimicrobial Activity Profiling (In Vitro)

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Analogues of 6-Chloro-2H-1,4-benzoxazin-3-amine have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Evaluation of Antibacterial Activity against Pathogenic Strains

A series of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones, which are structurally related to the core compound, were synthesized and showed in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. nih.gov Notably, the replacement of an oxo group with a thioxo group at the 4-position of the benzoxazine (B1645224) ring resulted in enhanced activity against M. tuberculosis and M. kansasii. nih.gov Some of these compounds exhibited potency that was comparable or even superior to the first-line anti-tuberculosis drug, isoniazid. nih.gov

Furthermore, novel derivatives of 6-Chloro-2,3-dihydro nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbenzoxazole (B165842) have demonstrated potent antibacterial activity. researchgate.net Several compounds from this series exhibited significant efficacy, which was further supported by their minimum inhibitory concentration (MIC) values. researchgate.net

Derivatives of 6-chloro-9H-carbazole linked to a 1,3,4-oxadiazole (B1194373) scaffold have also been investigated for their antimicrobial properties. These compounds displayed good antimicrobial activity, particularly against Gram-negative bacteria such as E. coli. mdpi.com

Evaluation of Antifungal Activity against Pathogenic Strains

Analogues of 1,4-benzoxazin-3-one have demonstrated significant in vitro antifungal properties. A series of 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone moiety were tested against several plant pathogenic fungi. nih.gov Compounds with a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton showed enhanced antifungal activity. nih.gov Specifically, compounds 5o, 5p, 5q, and 5s were highly effective against G. zeae, C. wilt, P. sasakii, and P. infestans, respectively. nih.gov Compound 5s, in particular, exhibited the most potent activity against the fungal strain P. infestans. nih.gov

Similarly, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been screened for their antifungal activity against a panel of seven phytopathogenic fungi. nih.gov At a concentration of 200 mg/L, compounds such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of all tested fungi. nih.gov

In other studies, novel 6-Chloro-2,3-dihydro nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbenzoxazole derivatives also showed remarkable antifungal activities. researchgate.net Additionally, derivatives of 6-chloro-9H-carbazole linked to a 1,3,4-oxadiazole scaffold have been identified as potential antifungal agents, with one compound in particular showing promise against C. albicans. mdpi.com

Anti-Inflammatory Activity in Cellular Models (In Vitro)

Inflammation is a key pathological process in many diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their ability to modulate inflammatory responses in cellular models.

Modulation of Inflammatory Cytokines and Enzymes (e.g., iNOS, COX-2)

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Several of these compounds, notably e2, e16, and e20, effectively reduced the production of nitric oxide (NO) and significantly decreased the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Furthermore, these compounds downregulated both the transcription and protein levels of the inflammation-related enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) following LPS stimulation. nih.govnih.gov

Investigation of Interactions with Inflammatory Signaling Pathways (e.g., Nrf2-HO-1)

To delve deeper into the anti-inflammatory mechanisms, the impact of these 2H-1,4-benzoxazin-3(4H)-one derivatives on intracellular reactive oxygen species (ROS) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway was examined. nih.gov The results showed that these compounds significantly activated the Nrf2-HO-1 pathway. nih.govnih.gov This activation led to a reduction in LPS-induced ROS production, thereby mitigating microglial inflammation. nih.govnih.gov Molecular docking studies further suggested that compounds e2, e16, and e20 could interact with binding sites related to Nrf2, potentially preventing its degradation by Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov

Anticancer and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The development of novel anticancer agents is a critical area of research. Various analogues of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

A novel series of 16 benzodithiazine derivatives, which incorporate a 1,3-benzoxazine moiety, were synthesized and tested for their in vitro cytotoxic activity against six human cancer cell lines. nih.gov Several of these compounds, including 11, 12, 16, 19, 21, and 22, demonstrated potency that was either comparable to or higher than the established anticancer drug cisplatin. These compounds were particularly effective against the LCLC-103H and MCF-7 cancer cell lines, with IC50 values ranging from 0.49 to 1.60 µM. nih.gov Quantitative structure-activity relationship (QSAR) analysis indicated that a chloro substituent in the phenyl ring and the specific shape of the substituted amino group are important for their potency. nih.gov

Furthermore, benzoxazine derivatives derived from eugenol (B1671780) have also shown cytotoxic activity against the MCF7 breast cancer cell line. nih.gov

In Vitro Evaluation against Human Cancer Cell Lines

Derivatives of the 6-chloro-1,4-benzoxazine scaffold have demonstrated significant cytotoxic properties against various human cancer cell lines in vitro. A study involving a series of novel 6‐chloro‐1,1‐dioxo‐7‐{4‐[(4‐R1‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐(substituted amino)‐1,4,2‐benzodithiazines showcased their cancer cell growth-inhibitory potential. nih.gov Several of these compounds exhibited potency comparable to or higher than the established anticancer drug cisplatin. nih.gov The cytotoxic effects were particularly notable against LCLC-103H (lung squamous cell carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. nih.gov

Similarly, hybrid molecules incorporating the 1,4-benzoxazine structure have been synthesized and evaluated for their anticancer activities. A series of 1,4-benzoxazine-1,2,4-oxadiazole hybrids were tested against A549 (lung), PC3 (prostate), HeLa (cervical), and MCF-7 (breast) cancer cell lines. ttwrdcs.ac.in The results indicated a broad range of cytotoxic activity, with some compounds showing promising IC50 values. ttwrdcs.ac.in For instance, the most active compound in this series displayed IC50 values of 3.98, 3.41, 6.82, and 3.82 μM against A549, PC3, HeLa, and MCF-7 cells, respectively. ttwrdcs.ac.in

Other research has focused on different substitution patterns on the benzoxazinone (B8607429) ring. A series of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones demonstrated good anticancer activity against the HeLa cancer cell line. nih.gov Furthermore, studies on benzoxazinone derivatives have shown their ability to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon. nih.gov

Table 1: In Vitro Cytotoxicity of 6-Chloro-1,4-benzoxazine Analogues against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 6-chloro-1,1-dioxo-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-[(pyridin-3-ylmethyl)amino]-1,4,2-benzodithiazine | LCLC-103H | 0.49 | nih.gov |

| 6-chloro-1,1-dioxo-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-[(pyridin-3-ylmethyl)amino]-1,4,2-benzodithiazine | MCF-7 | 1.60 | nih.gov |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (Compound 4g) | A549 (Lung) | 3.98 | ttwrdcs.ac.in |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (Compound 4g) | PC3 (Prostate) | 3.41 | ttwrdcs.ac.in |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (Compound 4g) | HeLa (Cervical) | 6.82 | ttwrdcs.ac.in |

| 1,4-benzoxazine-1,2,4-oxadiazole hybrid (Compound 4g) | MCF-7 (Breast) | 3.82 | ttwrdcs.ac.in |

Exploration of Phytotoxicity and Herbicidal Applications in Plant Systems

The 1,4-benzoxazin-3-one scaffold is a key structural feature in a class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.govacs.orglsuagcenter.com This enzyme is crucial in the biosynthesis of chlorophyll (B73375) and heme. lsuagcenter.com Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane disruption in plant cells, resulting in cell death. lsuagcenter.com

Research into novel PPO inhibitors has led to the development of benzoxazinone derivatives with significant herbicidal activity. nih.govnih.govacs.org For instance, systematic bioassays of benzoxazinone-pyrimidinedione hybrids identified compounds with broad-spectrum and excellent herbicidal activity at low application rates. nih.govacs.org One such compound, ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b] nih.govnih.govoxazin-4-yl)butanoate, was particularly effective. nih.govacs.org

Another study focused on the development of benzoxazinone derivatives containing hydantoin (B18101) or 1,2,3-triazole fragments as PPO inhibitors. nih.gov Some of these compounds demonstrated excellent herbicidal activity against a range of weeds, with one compound showing efficacy comparable to the commercial herbicide flumioxazin, particularly against broadleaf weeds. nih.gov

Investigational Receptor Antagonism and Enzyme Inhibition Studies (In Vitro)

A significant area of research for benzoxazine derivatives has been their potential as nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.gov The MR is a key regulator of blood pressure and electrolyte balance. nih.gov Studies have successfully identified a series of benzoxazin-3-one (B8392483) derivatives as potent and selective MR antagonists. nih.gov These compounds were developed through optimization of a high-throughput screening hit and demonstrated high binding affinity for the MR. nih.gov One of the optimized compounds, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, showed highly potent activity and good selectivity. nih.gov

It is important to note that the focus of these studies has been on the benzoxazin-3-one scaffold rather than the 3-amine derivative.

Analogues of this compound have been evaluated for their inhibitory activity against other enzymes. A series of 2-sec-amino-4H-3,1-benzoxazin-4-ones were identified as potent acyl-enzyme inhibitors of human chymase, a serine protease involved in various physiological and pathological processes. nih.govresearchgate.netopnme.com Two compounds in this series, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one and 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one, exhibited Ki values of 11 and 17 nM, respectively, against human chymase. nih.gov These compounds were also found to inhibit cathepsin G and chymotrypsin. nih.gov

Furthermore, some 1,4-benzoxazinone derivatives have been investigated for their antimicrobial properties, with molecular docking studies suggesting that glucosamine-6-phosphate synthase could be a potential target enzyme. nih.govnih.govmostwiedzy.pl This enzyme is essential for the biosynthesis of the bacterial cell wall. rcsb.org

Proposed Mechanisms of Action (based on in vitro data)

For the anticancer activity of benzoxazinone derivatives, in vitro studies have begun to elucidate the underlying mechanisms. One proposed mechanism involves the targeting of the c-Myc oncogene. nih.govresearchgate.net Certain benzoxazinone compounds have been shown to downregulate the expression of c-Myc mRNA in several cancer cell lines. nih.govresearchgate.net Further investigation at the molecular level indicated that these compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby inhibiting its transcription. nih.govresearchgate.net Another study on benzoxazinone derivatives suggested that their anticancer effects could be mediated through the induction of apoptosis and cell cycle arrest, with evidence of increased expression of p53 and caspase-3, and a reduction in topoisomerase II and cyclin-dependent kinase 1 (cdk1) expression. researchgate.net

In the context of their herbicidal effects, the molecular target has been clearly identified and validated in vitro as protoporphyrinogen IX oxidase (PPO). nih.govnih.govacs.org The inhibitory activity of benzoxazinone derivatives against PPO has been confirmed through enzyme assays. nih.govacs.org For example, a highly effective benzoxazinone-pyrimidinedione hybrid was found to have an inhibition constant (Ki) of 14 nM against Nicotiana tabacum PPO. nih.govacs.org Molecular docking studies have further supported this by showing that these inhibitors bind to the active site of the PPO enzyme. nih.gov

For other biological activities, in vitro enzyme inhibition assays have identified human chymase as a direct molecular target for 2-amino-3,1-benzoxazin-4-one derivatives. nih.govresearchgate.net

Biochemical Interaction Analysis (In Vitro)

While direct biochemical interaction studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides insights into the potential biochemical behavior of this class of molecules. Analogues of the broader 2H-1,4-benzoxazin-3(4H)-one family have been investigated for their interactions with various enzymes and receptors.

For instance, derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated as inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. These studies revealed that attaching aminoacyl and dipeptidyl moieties to the 6-amino position of the benzoxazinone core can lead to time-dependent inhibition of HLE. nih.gov The potency of these inhibitors was found to be influenced by the nature of the amino acid or dipeptide substituent.

Furthermore, other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to interact with enzymes relevant to neurodegenerative diseases. One such derivative was found to be a non-competitive inhibitor of human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM. nih.gov Another analogue has been identified as a potent dopamine (B1211576) D2 receptor antagonist with additional high activity in inhibiting serotonin (B10506) reuptake. nih.gov

These findings, although not directly pertaining to this compound, suggest that the benzoxazine core can serve as a versatile scaffold for designing molecules that interact with specific biochemical targets. The nature and position of substituents on the aromatic ring, such as the chloro group at the 6-position, are expected to significantly modulate the binding affinity and selectivity towards these targets. However, specific data on the biochemical interactions of this compound is not available in the reviewed literature.

Interactive Data Table: Biochemical Interactions of 2H-1,4-Benzoxazin-3(4H)-one Analogues

| Compound Class | Target | Interaction Type | Potency (Ki) | Source |

| 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives | Human Leukocyte Elastase (HLE) | Time-dependent inhibition | Not specified | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 7d) | Human Acetylcholinesterase (hAChE) | Non-competitive inhibition | 20.2 ± 0.9 μM | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 45c) | Dopamine D2 Receptor | Antagonist | Not specified | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 45c) | Serotonin Transporter | Reuptake inhibition | Not specified | nih.gov |

Disruption of Metabolic Pathways (In Vitro)

The ability of a compound to disrupt metabolic pathways is a critical aspect of its pharmacological or toxicological profile. In vitro studies that specifically detail the disruption of metabolic pathways by this compound are scarce in the current body of scientific literature. However, research into the anti-inflammatory mechanisms of related 2H-1,4-benzoxazin-3(4H)-one derivatives offers a glimpse into their potential effects on cellular signaling pathways.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglia. nih.gov These studies revealed that the compounds could significantly activate the Nrf2-HO-1 signaling pathway. The Nrf2-HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Activation of this pathway leads to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby mitigating microglial inflammation. nih.gov Molecular docking studies have suggested that these derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1. nih.gov

While these findings are for derivatives and not the specific 6-chloro-3-amine compound, they highlight a potential mechanism by which this class of compounds could modulate cellular metabolic and signaling processes. The substitution pattern on the benzoxazine ring is a key determinant of this activity.

It is important to distinguish between the disruption of metabolic pathways by a compound and the metabolic degradation of a compound. For instance, studies on the environmental fate of related compounds like 6-Chloro-2-benzoxazolinone have identified metabolic pathways in microorganisms that lead to its degradation, but this does not describe the effect of the compound on the organism's own metabolic pathways.

At present, there is no specific data from in vitro studies detailing the disruption of metabolic pathways by this compound or its direct analogues. Further research is required to elucidate the specific effects of this compound on various metabolic and signaling cascades.

Vi. Future Directions and Research Opportunities for 6 Chloro 2h 1,4 Benzoxazin 3 Amine

Development of Novel Synthetic Methodologies for Enhanced Yield and Efficiency

Currently, dedicated and optimized synthetic routes for 6-Chloro-2H-1,4-benzoxazin-3-amine are not well-established in the literature. Future research should prioritize the development of novel, efficient, and high-yield synthetic strategies.

Adaptation of Existing Protocols: A logical starting point would be the modification of established syntheses for the analogous ketone, 6-chloro-2H-1,4-benzoxazin-3(4H)-one. One documented method involves the intramolecular cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide using a base like potassium carbonate. nih.gov A potential future route could involve the synthesis of a similar precursor, followed by a reductive amination step to introduce the amine group instead of the ketone.

Stereoselective Synthesis: Many biologically active molecules are chiral, with individual enantiomers exhibiting different pharmacological profiles. Research into the stereoselective synthesis of this compound is a critical future direction. Methodologies such as acylative kinetic resolution, which has been successfully used to separate the enantiomers of related 6-substituted 3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines, could be adapted. researchgate.net Developing synthetic pathways that yield enantiomerically pure forms of the compound and its derivatives is essential for detailed pharmacological evaluation.

Expansion of Structure-Activity Relationship Studies through Diversified Chemical Libraries

The structure-activity relationship (SAR) for this compound is currently undefined. The presence of a primary amine provides an excellent chemical handle for creating a diverse library of derivatives to systematically probe the SAR.

Derivatization of the Amine Group: The amine at the C3 position can be readily modified through reactions such as acylation, sulfonylation, and reductive amination to generate a wide array of amides, sulfonamides, and secondary or tertiary amines.

Click Chemistry for Rapid Diversification: A highly efficient approach for library generation is the use of copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." Researchers have successfully applied this strategy to other benzoxazinone (B8607429) scaffolds to create novel polyheterocyclic molecules. nih.gov A future research program could involve converting the 3-amine into an azide (B81097) or attaching an alkyne-containing moiety, which could then be reacted with a variety of complementary alkynes or azides to rapidly produce a large and diverse library of 1,2,3-triazole-containing derivatives.

Systematic Evaluation: This diversified library would then undergo systematic screening to identify how different functional groups and structural motifs influence biological activity. For instance, studies on related 1,4-benzoxazin-3-one derivatives have shown that a chlorine atom at the 6-position can confer potent antifungal activity, making this a valuable starting point for SAR exploration. nih.gov

Elucidation of Detailed Molecular Mechanisms of Action in Biological Systems

A fundamental gap in the knowledge of this compound is its mechanism of action. Future research must focus on identifying its cellular targets and elucidating the molecular pathways through which it exerts its biological effects.

Target Identification: Based on the activities of related benzoxazine (B1645224) structures, initial investigations could focus on established targets. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to exhibit anticancer activity by inhibiting topoisomerase II. nih.gov Therefore, screening this compound and its derivatives against this enzyme would be a logical first step. Other potential targets, such as PI3K/mTOR, which are inhibited by other 1,4-benzoxazinone-based compounds, should also be explored. nih.gov

Mechanism of Cell Death: Should the compound exhibit cytotoxic activity against cancer cells, it will be crucial to determine the mode of cell death it induces. Studies could investigate whether it triggers apoptosis, necrosis, or autophagy. Research on related hybrid molecules has shown that they can induce autophagy, a pathway that could be explored for the 3-amine derivatives. nih.gov

Investigation of Novel Biological Activities Beyond Current Research

While the broader class of benzoxazines is known for certain activities, the specific profile of the 3-amine variant is unknown. A comprehensive screening program is a key future opportunity.

Antimicrobial and Antifungal Screening: Given that 1,4-benzoxazin-3-one derivatives have demonstrated antifungal properties nih.gov, and other benzoxazine structures have shown antibacterial effects researchgate.net, a thorough evaluation of this compound against a panel of pathogenic fungi and bacteria is warranted.

Anticancer Potential: The anticancer activity of numerous heterocyclic compounds, including some benzoxazines, makes this a primary area for investigation. nih.gov Screening against a panel of human cancer cell lines, such as those from the NCI-60 panel, could reveal novel antitumor properties.

Enzyme Inhibition: The structural similarity to other enzyme inhibitors suggests potential activity against various enzymatic targets. For example, related benzoxazinone derivatives have been studied as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, suggesting a potential application in metabolic diseases. nih.gov

Advanced Computational Drug Design Approaches for Targeted Therapeutics

In silico methods can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested (as described in 6.2), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models, which have been successfully applied to related benzoxazole (B165842) derivatives to understand their anticancer activity nih.gov, can identify the key structural features required for high potency.

Molecular Docking and Dynamics: Upon identification of a biological target (from section 6.3), molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives to the target protein. This can provide insights into the specific interactions that drive activity and guide the design of more potent inhibitors. Subsequent molecular dynamics simulations can assess the stability of the predicted protein-ligand complexes. nih.govnih.gov These computational approaches will be invaluable in refining lead compounds and prioritizing the synthesis of candidates with the highest probability of success.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2H-1,4-benzoxazin-3-amine?

The compound is synthesized via cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF under reflux conditions. The reaction mixture is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄, yielding an 80% pure product. Crystallization from CH₂Cl₂ produces single crystals suitable for structural analysis .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The heterocyclic ring adopts a screw boat conformation, with deviations of 0.301 Å (C1) and 0.635 Å (C2) from the plane. Intermolecular N–H···O hydrogen bonds along the b-axis stabilize the crystal lattice. Refinement using SHELXL97 with riding H-atom models ensures precision (R factor = 0.038) .

Q. What analytical techniques validate the purity and identity of this compound?

Key techniques include:

- SC-XRD : Confirms crystal packing and hydrogen bonding .

- FT-IR : Identifies N–H and C=O stretches in the benzoxazinone core.

- NMR : ¹H and ¹³C spectra verify substituent positions and absence of impurities.

- Elemental analysis : Validates empirical formula (C₈H₆ClNO₂) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound?

The screw boat conformation and N–H···O hydrogen bonding (2.86 Å) create one-dimensional chains along the b-axis. These interactions affect solubility, melting point, and reactivity. Computational modeling (e.g., density functional theory) can predict how lattice energy (743.28 ų unit cell) correlates with thermal stability .

Q. What strategies resolve contradictions in reported biological activities of benzoxazinone derivatives?

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups.

- Structural benchmarking : Compare crystallographic data (e.g., torsion angles) to ensure compound integrity across studies.

- SAR studies : Modify substituents (e.g., replacing Cl with –OCH₃) to isolate pharmacophore contributions. For example, N-dimethylamine derivatives exhibit altered antifungal activity due to electronic effects .

Q. How can computational methods enhance the design of this compound derivatives?

- Docking simulations : Predict binding affinities to target enzymes (e.g., fungal CYP51).

- QSAR models : Correlate Cl substituent position (C6 vs. C7) with herbicidal potency using Hammett constants.

- MD simulations : Study solvent interactions to optimize solubility for in vivo testing .

Q. What experimental pitfalls arise in crystallographic refinement of this compound?

- H-atom placement : Riding models may underestimate thermal motion; neutron diffraction or high-resolution synchrotron data improve accuracy.

- Disorder modeling : Anisotropic displacement parameters for Cl and O atoms require careful treatment to avoid overfitting (data-to-parameter ratio = 12.1) .

- Absolute structure determination : Flack parameter (0.06) confirms enantiomeric purity but requires validation via resonant scattering .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis?

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency.

- Process monitoring : Use in situ IR to track intermediate formation and minimize side products .

Q. What protocols ensure reproducibility in biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.